
Pramipexole dihydrochloride
Vue d'ensemble
Description
Le dihydrochlorure de pramipexole est un agoniste dopaminergique non-ergot utilisé principalement pour traiter les symptômes de la maladie de Parkinson et du syndrome des jambes sans repos (SJSR). Il a été approuvé pour la première fois par la FDA en 1997 pour la maladie de Parkinson, puis en 2006 pour le SJSR . Ce composé est connu pour son efficacité à soulager les symptômes tels que les tremblements, la rigidité et la bradykinésie (ralentissement des mouvements) .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du dihydrochlorure de pramipexole implique plusieurs étapes :
Condensation et protection : L'amine de l'aminocyclohexanol est condensée et protégée à l'aide de chlorure de propionyle pour obtenir le p-propionyl cyclohexanol.
Oxydation catalytique : Cet intermédiaire subit une oxydation catalytique pour former la p-propionyl cyclohexanone.
Bromation oxydante et condensation de Hantzsch : L'étape suivante implique une bromation oxydante suivie d'une condensation de Hantzsch pour produire le 2-amino-6-propionylamino-4,5,6,7-tétrahydrobenzothiazole.
Réduction : L'hydrure de diisobutylaluminium est utilisé pour réduire ce composé en 2-amino-6-propylamino-4,5,6,7-tétrahydrobenzothiazole.
Résolution et formation de sel : Enfin, une résolution par l'acide L-(+)-tartrique et la formation de sel sont effectuées pour obtenir le dihydrochlorure de pramipexole.
Méthodes de production industrielle : Dans les milieux industriels, le dihydrochlorure de pramipexole est produit en ajoutant du (S)-(-)-2-amino-6-propylamino-4,5,6,7-tétrahydrobenzothiazole à l'acétone, suivi de l'ajout d'acide chlorhydrique concentré pour ajuster le pH. Le mélange est ensuite agité, filtré et recristallisé à l'aide d'éthanol à 90 % pour obtenir le produit final .
Types de réactions :
Oxydation : Le dihydrochlorure de pramipexole peut subir des réactions d'oxydation, en particulier pendant sa synthèse.
Réduction : Le composé est réduit à l'aide d'hydrure de diisobutylaluminium pendant sa préparation.
Substitution : Diverses réactions de substitution sont impliquées dans la synthèse, telles que l'utilisation de chlorure de propionyle pour la protection des amines.
Réactifs et conditions courants :
Chlorure de propionyle : Utilisé pour la protection des amines.
Hydrure de diisobutylaluminium : Utilisé pour la réduction.
Acide L-(+)-tartrique : Utilisé pour la résolution et la formation de sel.
Principaux produits formés :
2-Amino-6-propionylamino-4,5,6,7-tétrahydrobenzothiazole : Un intermédiaire dans la synthèse.
2-Amino-6-propylamino-4,5,6,7-tétrahydrobenzothiazole : Un autre intermédiaire avant le produit final.
4. Applications de la recherche scientifique
Le dihydrochlorure de pramipexole a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle dans des études impliquant des agonistes de la dopamine.
Biologie : Employé dans la recherche sur les systèmes dopaminergiques et leur rôle dans divers troubles neurologiques.
Médecine : Étudié de manière approfondie pour ses effets thérapeutiques dans la maladie de Parkinson et le syndrome des jambes sans repos.
Industrie : Utilisé dans le développement de formulations à libération prolongée et de gels intranasaux pour une meilleure administration des médicaments
5. Mécanisme d'action
Le dihydrochlorure de pramipexole agit comme un agoniste de la dopamine avec une forte spécificité pour la sous-famille D2 des récepteurs de la dopamine. Il se lie également aux récepteurs D3 et D4. En stimulant ces récepteurs, le pramipexole mime les effets de la dopamine, soulageant ainsi les symptômes de la maladie de Parkinson et du syndrome des jambes sans repos . Dans les systèmes dopaminergiques normaux, il agit sur les autorécepteurs D2 et D3 présynaptiques de la dopamine, supprimant la synthèse et la libération synaptique de la dopamine .
Composés similaires :
Ropinirole : Un autre agoniste non-ergot de la dopamine utilisé pour la maladie de Parkinson et le SJSR.
Rotigotine : Un agoniste de la dopamine disponible sous forme de patch transdermique pour la maladie de Parkinson et le SJSR.
Apomorphine : Un agoniste de la dopamine utilisé pour les stades avancés de la maladie de Parkinson.
Comparaison : Le dihydrochlorure de pramipexole est unique en raison de sa forte spécificité pour les récepteurs D2 et de son efficacité dans la maladie de Parkinson et le syndrome des jambes sans repos. Comparé au ropinirole et à la rotigotine, le pramipexole a une demi-vie plus longue, ce qui permet une administration moins fréquente . De plus, ses formulations à libération prolongée fournissent des effets thérapeutiques durables .
Applications De Recherche Scientifique
Parkinson's Disease
Pramipexole is approved for the management of Parkinson's disease, where it helps alleviate symptoms such as tremors, stiffness, and bradykinesia. It can be used as a monotherapy or as an adjunct to levodopa therapy, particularly in younger patients who are more prone to motor fluctuations associated with levodopa treatment .
Restless Legs Syndrome
The drug is also indicated for the treatment of RLS, where it has been shown to reduce the urge to move the legs and improve sleep quality . Studies have demonstrated its effectiveness over long-term use, although some patients may experience side effects such as daytime sleepiness and impulse control disorders .
Side Effects and Behavioral Changes
While pramipexole is effective, it is associated with several side effects. Common adverse effects include nausea, dizziness, and compulsive behaviors such as gambling or hypersexuality . A case study highlighted a patient who developed suicidal behavior following an increase in pramipexole dosage, suggesting a potential link between dopamine agonist therapy and impulsive behaviors .
Bipolar Disorder and Depression
Recent studies have indicated that pramipexole may also be effective in treating bipolar depression and treatment-resistant depression. Although these findings are promising, further clinical trials are necessary to establish its efficacy in these conditions definitively .
Opioid Dependence
Pramipexole has been investigated for its potential role in managing opioid dependence. Research suggests that it may help reduce tolerance to morphine and alleviate withdrawal symptoms, thereby restoring analgesic effects when patients are weaned off opioids .
Essential Tremors
There is emerging evidence supporting the use of pramipexole for essential tremors; however, more extensive studies are required to confirm these findings and establish dosing guidelines .
Case Studies and Clinical Trials
Mécanisme D'action
Pramipexole dihydrochloride acts as a dopamine agonist with high specificity for the D2 subfamily of dopamine receptors. It also binds to D3 and D4 receptors. By stimulating these receptors, pramipexole mimics the effects of dopamine, thereby alleviating symptoms of Parkinson’s disease and Restless Legs Syndrome . In normal dopaminergic systems, it acts on presynaptic D2 and D3 dopamine autoreceptors, suppressing the synthesis and synaptic release of dopamine .
Comparaison Avec Des Composés Similaires
Ropinirole: Another non-ergot dopamine agonist used for Parkinson’s disease and RLS.
Rotigotine: A dopamine agonist available as a transdermal patch for Parkinson’s disease and RLS.
Apomorphine: A dopamine agonist used for advanced Parkinson’s disease.
Comparison: Pramipexole dihydrochloride is unique in its high specificity for D2 receptors and its efficacy in both Parkinson’s disease and Restless Legs Syndrome. Compared to ropinirole and rotigotine, pramipexole has a longer half-life, allowing for less frequent dosing . Additionally, its extended-release formulations provide sustained therapeutic effects .
Activité Biologique
Pramipexole dihydrochloride is a non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). Its biological activity is characterized by its selective binding to dopamine receptors, particularly the D3 receptor, which plays a crucial role in its therapeutic effects.
- Chemical Name: (S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride
- Molecular Formula: C10H17N3S·2HCl
- Molecular Weight: 292.26 g/mol
Pramipexole exhibits high affinity for the D3 dopamine receptor with a Ki value of approximately 0.5 nM, while its affinity for D2 and D4 receptors is somewhat lower (3.3 nM and 3.9 nM respectively) . The drug shows negligible affinity for D1 and D5 receptors, making it a selective D3 agonist. This selectivity is significant as it suggests a targeted mechanism of action that may reduce side effects associated with less selective dopamine agonists .
Pharmacokinetics
The pharmacokinetic profile of pramipexole indicates:
- Bioavailability: >90%
- Volume of Distribution: Approximately 500 L
- Protein Binding: ~15%
- Metabolism: Minimal metabolism; primarily excreted unchanged in urine .
A study comparing two formulations of this compound demonstrated that both had similar pharmacokinetic profiles, confirming the consistency of its absorption and bioavailability across different formulations .
Parkinson's Disease
Pramipexole has been shown to effectively manage symptoms of Parkinson's disease. A notable clinical trial indicated that patients treated with pramipexole experienced a reduction in motor symptoms compared to those receiving levodopa, particularly in early-stage disease .
Table 1: Comparative Outcomes in Parkinson's Disease Treatment
Treatment | Dyskinesias (%) | Wearing Off (%) | Freezing (%) |
---|---|---|---|
Pramipexole | 20.4 | 44.4 | 34.7 |
Levodopa | 36.8 | 58.8 | 26.2 |
Restless Legs Syndrome
A cohort study involving 50 patients treated with pramipexole for RLS over an average of 8 years found that while the initial efficacy was high, long-term treatment led to increased side effects and diminished effectiveness over time. Augmentation occurred in 42% of patients within an average time frame of 16.5 months .
Table 2: Long-term Efficacy of Pramipexole in RLS
Efficacy Status | Percentage (%) |
---|---|
Completely Effective | 40 |
Partially Effective | 58 |
Ineffective | 2 |
Side Effects and Tolerability
Despite its therapeutic benefits, pramipexole is associated with several side effects including:
- Daytime sleepiness (74% reported)
- Impulse control disorders (ICDs) in some patients
- Augmentation phenomena in RLS treatment .
These side effects necessitate careful patient management and monitoring.
Propriétés
IUPAC Name |
(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNWXHSYPXQFSK-KLXURFKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146623 | |
Record name | Pramipexole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104632-25-9 | |
Record name | Pramipexole dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pramipexole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6S)-N6-propyl-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRAMIPEXOLE DIHYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2HD0M28N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.